molecular formula C13H16O3 B2956811 V-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate CAS No. 207279-34-3; 6142-64-9

V-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

Cat. No. B2956811
CAS RN: 207279-34-3; 6142-64-9
M. Wt: 220.268
InChI Key: LNIFCHLLDTWCIH-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

V-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.268. The purity is usually 95%.
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properties

CAS RN

207279-34-3; 6142-64-9

Product Name

V-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

Molecular Formula

C13H16O3

Molecular Weight

220.268

IUPAC Name

ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m0/s1

InChI Key

LNIFCHLLDTWCIH-NWDGAFQWSA-N

SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)OC

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL RB flask fitted with magnetic stirrer was charged with 14 mL of dimethylsulfoxide. To the stirred solvent was added trimethylsulfoxonium iodide (1.53 g, 6.93 mmol). The reaction mixture was cooled to 0° C. and powdered potassium hydroxide (0.42 g, 7.49 mmol) was added portion wise, stirred for 10 minutes at room temperature. Then ethyl (2Z)-3-(4-methoxyphenyl)-acrylate (1.3 g, 6.31 mmol) was added. The reaction mixture was stirred at room temperature for 3 h. The reaction mixture was quenched with water and diethyl ether was added. The layers were separated and the organic layer was washed with brine solution (50 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The crude material was purified by silica gel column chromatography using ethyl acetate and petroleum ether as elutant. The product was obtained as pale pink solid (0.6 g, yield: 43.22%). 1H NMR (300 MHz, CDCl3): δ 6.95-6.98 (d, 2H), 6.74-6.77 (d, 2H), 4.06-4.13 (q, 2H), 3.72 (s, 3H), 2.38-2.44 (m, 1H), 1.72-1.78 (m, 1H), 1.43-1.61 (m, 2H), 1.25-1.29 (t, 3H).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Name
Yield
43.22%

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